Fungal Sources and Production of Cytoglobosin C: A Technical Guide
Fungal Sources and Production of Cytoglobosin C: A Technical Guide
Introduction
Cytoglobosin C is a member of the cytochalasan family of mycotoxins, a structurally diverse group of fungal secondary metabolites.[1][2] These compounds are characterized by a highly substituted perhydroisoindolone moiety fused to a macrocyclic ring.[3][4] Specifically, cytoglobosins are a subset of chaetoglobosins, which incorporate the amino acid tryptophan into their structure, forming a distinctive 10-(indol-3-yl) group.[1][2][5] Cytoglobosin C and its analogs have garnered significant interest from the scientific community due to their wide range of biological activities, including potent cytotoxicity against various cancer cell lines, antifungal properties, and phytotoxicity.[5][6][7] This technical guide provides a comprehensive overview of the known fungal producers of Cytoglobosin C, quantitative production data, detailed experimental protocols for its isolation, and an examination of its biosynthetic pathway.
Fungal Producers of Cytoglobosin C
Cytoglobosin C has been isolated from a variety of fungal genera, often from unique ecological niches. The primary producers belong to the genera Chaetomium and Penicillium, with several other fungi also identified as sources. These fungi have been isolated from terrestrial, marine, and endophytic environments.
Primary Fungal Genera:
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Chaetomium : The genus Chaetomium is the most prolific source of cytoglobosins and chaetoglobosins.[6][7] Chaetomium globosum, a ubiquitous filamentous fungus, is a frequently cited producer.[8] Strains of C. globosum have been isolated from diverse environments, including as a deep-sea fungus, a marine-derived endophyte from the green alga Ulva pertusa, and from water-damaged building materials.[3][9][10][11]
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Penicillium : Certain species within the Penicillium genus are also known producers. Notably, Penicillium chrysogenum V11, an endophytic fungus isolated from a marine mangrove plant, has been shown to produce Cytoglobosin C along with other chaetoglobosins.[6][7][12]
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Emericellopsis : A strain of Emericellopsis sp. (SCSIO41202) isolated from mangrove sediment has also been identified as a producer of various chaetoglobosins, including cytoglobosins.[4]
Other reported fungal genera capable of producing chaetoglobosins, the broader family to which Cytoglobosin C belongs, include Discosia, Cylindrocladium, Calonectria, Diplodia, and Phomopsis.[6][7]
Quantitative Production Data
Quantitative data on the production of Cytoglobosin C is limited and highly dependent on the fungal strain, culture medium, and fermentation conditions. The following table summarizes available data from cited literature.
| Fungal Strain | Culture Conditions | Yield of Cytoglobosin C | Reference |
| Chaetomium globosum (ATCC 16021) | Grown on citrate-phosphate buffered potato dextrose agar (B569324) (pH 7.01) for four weeks. | Average of 203 µg per five agar plates. | [13] |
| Penicillium chrysogenum (V11) | Fermented in 100 L of rice medium for 30 days. | 30.8 g of crude ethyl acetate (B1210297) extract was obtained, from which Cytoglobosin C was isolated. The specific yield of the pure compound was not reported. | [6] |
Note: The production of chaetoglobosins, including Cytoglobosin C, is often directly related to the extent of fungal growth. Optimal growth conditions, such as a neutral pH for C. globosum, tend to favor higher mycotoxin production.[13][14]
Experimental Methodologies
The isolation and purification of Cytoglobosin C involve standard natural product chemistry techniques, including fungal fermentation, solvent extraction, and chromatography.
Fungal Cultivation and Fermentation
Protocol 1: Solid-State Fermentation (Rice Medium) This protocol is adapted from methods used for Penicillium chrysogenum V11 and Chaetomium globosum MCCC 3A00607.[6][9]
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Medium Preparation: Prepare a solid rice medium in 1 L Erlenmeyer flasks. Each flask contains 100 g of rice, 100 mL of water, and 0.3 g of crude sea salt.[6]
-
Sterilization: Autoclave the flasks to sterilize the medium.
-
Inoculation: Inoculate the cooled, sterile medium with an actively growing culture of the fungus.
-
Incubation: Incubate the flasks under static conditions at 28°C for 30 days.[6][9]
Protocol 2: Agar Plate Cultivation This protocol is based on the methodology for growing Chaetomium globosum ATCC 16021 for mycotoxin analysis.[13]
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) and buffer it to the desired pH (e.g., pH 7.01 using a citrate-phosphate buffer).
-
Inoculation: Inoculate the center of the agar plates with fungal spores.
-
Incubation: Incubate the plates at room temperature (approx. 25°C) for four weeks.[13]
Extraction of Crude Metabolites
Protocol 3: Solvent Extraction from Solid Medium This protocol is a general method adapted from literature for P. chrysogenum and C. globosum.[6][9]
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Initial Extraction: Following incubation, extract the entire fermented solid medium (rice and mycelia) exhaustively. For P. chrysogenum, extraction was performed three times with methanol.[6] For C. globosum, a 70% acetone/water solution was used.[9]
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Filtration and Concentration: Filter the extract to remove solid materials. Concentrate the filtrate under reduced pressure to remove the organic solvent, yielding a crude aqueous solution.
-
Liquid-Liquid Partitioning: Extract the aqueous solution three times with an equal volume of ethyl acetate (EtOAc).
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Final Concentration: Combine the organic (EtOAc) layers and evaporate the solvent under reduced pressure to yield the crude extract.
Isolation and Purification of Cytoglobosin C
Protocol 4: Chromatographic Purification This is a generalized workflow based on the purification of cytoglobosins from crude extracts.[6][9]
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Silica (B1680970) Gel Column Chromatography: Subject the crude extract to column chromatography on a silica gel stationary phase.
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Gradient Elution: Elute the column with a solvent gradient system. A common system is petroleum ether/ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity (e.g., 75:25, 50:50, 25:75, 0:100 v/v).[6] An alternative is a chloroform/methanol gradient.[9]
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Fraction Collection: Collect fractions based on the elution profile.
-
Further Purification: Subject the fractions containing the target compound to further purification steps. This typically involves repeated column chromatography (silica gel or Sephadex LH-20) and/or semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure Cytoglobosin C.
Biosynthesis of Cytoglobosin C
Cytoglobosins belong to the cytochalasan class of alkaloids, which are biosynthesized via a complex pathway involving hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzymes.[9][15][16]
The biosynthesis is initiated by a large, multifunctional PKS-NRPS enzyme, often referred to as CheA in the context of chaetoglobosin production.[9] This enzyme catalyzes the condensation of malonyl-CoA units to form a polyketide chain, which is then fused with an amino acid. For all chaetoglobosins, including Cytoglobosin C, this amino acid is L-tryptophan, which provides the characteristic indole (B1671886) side group.[1][2]
Following the action of the PKS-NRPS, the resulting linear precursor undergoes a series of transformations, including a critical intramolecular Diels-Alder cyclization, to form the core perhydroisoindolone and macrocyclic structure.[17] This leads to the formation of a key intermediate, prochaetoglobosin.[17] Finally, a series of post-PKS-NRPS tailoring reactions, such as hydroxylations, epoxidations, and rearrangements catalyzed by oxidative enzymes (e.g., cytochrome P450 monooxygenases), modify the prochaetoglobosin scaffold to generate the diverse array of chaetoglobosins, including Cytoglobosin C.[17] The genes responsible for this entire pathway are typically located together in the fungal genome in a biosynthetic gene cluster (BGC).[16][18]
References
- 1. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 2. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversified Chaetoglobosins from the Marine-Derived Fungus Emericellopsis sp. SCSIO41202 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioactive Chaetoglobosins from the Mangrove Endophytic Fungus Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytoglobosins H and I, New Antiproliferative Cytochalasans from Deep-Sea-Derived Fungus Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inspq.qc.ca [inspq.qc.ca]
- 11. fungus chaetomium globosum: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Cytotoxic Cytochalasans from a Plant-Associated Fungus Chaetomium globosum kz-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Putative C2H2 Transcription Factor CgTF6, Controlled by CgTF1, Negatively Regulates Chaetoglobosin A Biosynthesis in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deletion of a Rare Fungal PKS CgPKS11 Promotes Chaetoglobosin A Biosynthesis, Yet Defers the Growth and Development of Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
